molecular formula C8H14O2 B1149689 ethyl (E)-3-methylpent-2-enoate CAS No. 15676-99-0

ethyl (E)-3-methylpent-2-enoate

Cat. No.: B1149689
CAS No.: 15676-99-0
M. Wt: 142.19556
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-methylpent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is derived from the esterification of 3-methylpent-2-enoic acid with ethanol. Its structure includes an ethyl group attached to the oxygen of the ester functional group, and a double bond in the carbon chain, which is in the E-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-methylpent-2-enoate typically involves the esterification of 3-methylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

3-methylpent-2-enoic acid+ethanolH2SO4ethyl (E)-3-methylpent-2-enoate+water\text{3-methylpent-2-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methylpent-2-enoic acid+ethanolH2​SO4​​ethyl (E)-3-methylpent-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the product from the catalyst, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-methylpent-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.

    Reduction: The double bond in the compound can be reduced using hydrogenation reactions, typically with a palladium or platinum catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3-methylpent-2-enoic acid and ethanol.

    Reduction: Ethyl 3-methylpentanoate.

    Substitution: Depending on the nucleophile, products can vary widely, such as ethyl 3-methylpent-2-enamide when reacted with ammonia.

Scientific Research Applications

Ethyl (E)-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (E)-3-methylpent-2-enoate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially disrupting microbial cell walls and inhibiting enzyme activity. The double bond in the compound may also play a role in its reactivity, allowing it to form adducts with biological molecules.

Comparison with Similar Compounds

Ethyl (E)-3-methylpent-2-enoate can be compared with other esters and unsaturated compounds:

    Ethyl acetate: A simpler ester with a similar structure but lacks the double bond. It is widely used as a solvent.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It has slightly different physical and chemical properties.

    Ethyl (Z)-3-methylpent-2-enoate: The Z-isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.

This compound stands out due to its specific configuration and the presence of both an ester group and a double bond, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

ethyl (E)-3-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJGPAUJRARSH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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